REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][C:4](/[C:6](/Cl)=[N:7]\[OH:8])=[O:5].CCN(CC)CC.[Cl:17][C:18](Cl)=[CH2:19]>>[CH2:2]([O:3][C:4]([C:6]1[CH:19]=[C:18]([Cl:17])[O:8][N:7]=1)=[O:5])[CH3:1]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/C(=N\O)/Cl
|
Name
|
|
Quantity
|
25.3 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
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Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
ClC(=C)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
ClC(=C)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 23 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
via addition funnel over 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was partitioned between water (150 mL) and CH2Cl2 (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
were concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (10% EtOAc in hexanes)
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NOC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.49 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |